molecular formula C12H12N2O3 B1307288 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid CAS No. 957312-76-4

5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid

Cat. No.: B1307288
CAS No.: 957312-76-4
M. Wt: 232.23 g/mol
InChI Key: SMMCMCIJHBQWLN-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group at position 5, a methyl group at position 1, and a carboxylic acid group at position 3

Mechanism of Action

Target of Action

The primary target of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is the enzyme Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial (PDK4) . This enzyme plays a key role in the regulation of glucose and fatty acid metabolism and homeostasis .

Mode of Action

It is known that it interacts with its target, pdk4, and potentially inhibits its activity . This interaction could lead to changes in the metabolic pathways regulated by PDK4, affecting glucose and fatty acid metabolism.

Biochemical Pathways

The compound affects the biochemical pathways regulated by PDK4. These pathways are involved in glucose and fatty acid metabolism. The inhibition of PDK4 could lead to changes in these pathways, potentially altering the metabolic balance in the body .

Result of Action

The result of the compound’s action is the potential alteration of glucose and fatty acid metabolism due to the inhibition of PDK4 . This could have various effects at the molecular and cellular levels, depending on the specific metabolic pathways affected.

Biochemical Analysis

Biochemical Properties

5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids. The compound has been shown to inhibit the activity of these enzymes, leading to altered levels of lipid metabolites . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, including those related to inflammation and cancer . The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and function. Furthermore, it affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits the activity of lipoxygenases by occupying their substrate-binding sites, thereby preventing the conversion of fatty acids into bioactive lipid mediators . This inhibition can lead to reduced inflammation and altered cellular responses. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including liver damage and altered metabolic pathways. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lipoxygenases, which are responsible for the metabolism of fatty acids . The compound’s inhibition of these enzymes can lead to altered levels of lipid metabolites and changes in metabolic flux. Additionally, it may influence the levels of other metabolites involved in cellular energy production and signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Methylation: The methyl group at position 1 can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group at position 3 can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of 5-(4-Hydroxyphenyl)-1-methylpyrazole-3-carboxylic acid.

    Reduction: Formation of 5-(4-Methoxyphenyl)-1-methylpyrazole-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its potential as a lead compound for the development of new drugs.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may serve as candidates for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a pyrazole ring.

    5-(4-Methoxyphenyl)-1H-imidazole: This compound also shares the methoxyphenyl group but has an imidazole ring instead of a pyrazole ring.

Uniqueness

5-(4-Methoxyphenyl)-1-methylpyrazole-3-carboxylic acid is unique due to its specific combination of functional groups and its pyrazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMCMCIJHBQWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390219
Record name 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957312-76-4
Record name 5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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